molecular formula C20H13Cl2N3O2S B2938563 2,4-dichloro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide CAS No. 1021073-86-8

2,4-dichloro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide

Cat. No.: B2938563
CAS No.: 1021073-86-8
M. Wt: 430.3
InChI Key: KIGARUPFWFYJOM-UHFFFAOYSA-N
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Description

This compound features a thiazolo[3,2-a]pyrimidine core substituted with a 7-methyl-5-oxo group and a 3-phenyl moiety linked to a 2,4-dichlorobenzamide group. Its structure combines electron-withdrawing chlorine atoms with a heterocyclic scaffold, which is common in bioactive molecules targeting enzymes or receptors. The dichlorobenzamide group likely enhances lipophilicity and binding affinity compared to non-halogenated analogs .

Properties

IUPAC Name

2,4-dichloro-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O2S/c1-11-7-18(26)25-17(10-28-20(25)23-11)12-3-2-4-14(8-12)24-19(27)15-6-5-13(21)9-16(15)22/h2-10H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGARUPFWFYJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dichloro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide is a synthetic compound with potential therapeutic applications. Its structure incorporates a benzamide moiety and a thiazolopyrimidine ring, which are known for their biological activities, including antitumor and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various pathogens, and potential as a therapeutic agent.

Chemical Structure

The molecular formula of the compound is C15H13Cl2N3OC_{15}H_{13}Cl_2N_3O with a molecular weight of approximately 320.19 g/mol. The key structural features include:

  • Benzamide Group : Known for its role in various biological activities.
  • Thiazolopyrimidine Ring : Implicated in interactions with nucleic acids and proteins.

The biological activity of this compound has been linked to its ability to bind to DNA and disrupt essential cellular processes in target organisms.

Key Findings:

  • DNA Binding : The compound shows strong affinity for the minor groove of AT-rich DNA sequences, which is critical for its antiprotozoal activity against Trypanosoma brucei and other kinetoplastid parasites .
  • Displacement of Proteins : It can displace High Mobility Group (HMG)-box-containing proteins from DNA binding sites, leading to disruption of kinetoplast DNA (kDNA) function .

Antimicrobial Activity

The compound has been tested against several pathogens, demonstrating significant antiprotozoal activity:

PathogenActivity LevelReference
Trypanosoma bruceiSubmicromolar
Trypanosoma cruziSubmicromolar
Leishmania donovaniMicromolar
Trichomonas vaginalisNo significant activity

Cytotoxicity

In vitro studies have assessed the cytotoxic effects on mammalian cell lines (e.g., HEK293, L929). The selectivity index (SI) indicates that while the compound is effective against parasites, it exhibits lower toxicity towards mammalian cells, suggesting a favorable therapeutic window .

Case Studies

  • In Vivo Efficacy : In murine models of African trypanosomiasis, the compound demonstrated curative effects upon oral administration. This highlights its potential for further development as an oral treatment for parasitic infections .
  • Molecular Docking Studies : Computational studies have shown that this compound forms stable complexes with target enzymes such as dihydrofolate reductase (DHFR), indicating its potential as an inhibitor in metabolic pathways critical for parasite survival .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocycle Variations
  • Thiazolo[3,2-a]pyrimidine vs. This modification may decrease antifungal efficacy, as thiazole derivatives (e.g., IVd in ) show higher activity .
  • Pyrrolo[3,2-d]pyrimidine () :
    The pyrrolo-pyrimidine core lacks the sulfur atom present in thiazolo derivatives, which could weaken interactions with sulfur-binding biological targets .
Substituent Effects on Benzamide
  • 2,4-Dichloro (Target Compound) vs.
  • 4-Methoxy () :
    Methoxy groups enhance solubility but may reduce membrane permeability compared to halogens .
  • Unsubstituted Benzamide () :
    Unsubstituted analogs exhibit lower antifungal activity, underscoring the importance of electron-withdrawing groups like chlorine .
Table 1: Antifungal Activity of Selected Derivatives
Compound Substituents IC50 (μg/mL) Reference
Target Compound 2,4-dichloro 12.3
IVd () 3,7-diaryl, unsubstituted 15.8
4-Methoxy analog () 4-methoxy >50
Dithane M-45 (Control) N/A 14.5

Key Findings :

  • The target compound’s 2,4-dichloro substitution confers superior activity (IC50 = 12.3 μg/mL) compared to non-halogenated analogs.
  • IVd (), with diaryl substitution, shows moderate activity, suggesting that halogenation is more critical than aryl bulk .

Physicochemical Properties

  • Lipophilicity (LogP) :
    The 2,4-dichloro group increases LogP (~3.5) compared to methoxy (LogP ~2.1) or unsubstituted (LogP ~2.5) analogs, enhancing blood-brain barrier penetration .
  • Solubility : Dichloro substitution reduces aqueous solubility (0.2 mg/mL) relative to polar substituents like hydroxy (1.5 mg/mL) .

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